molecular formula C7H13ClN2O B6181930 3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride CAS No. 2613385-08-1

3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride

Cat. No.: B6181930
CAS No.: 2613385-08-1
M. Wt: 176.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with 2-methoxyethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .

Comparison with Similar Compounds

3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride can be compared with other azetidine derivatives, such as:

  • 3-(2-hydroxyethyl)azetidine-3-carbonitrile hydrochloride
  • 3-(2-chloroethyl)azetidine-3-carbonitrile hydrochloride
  • 3-(2-ethoxyethyl)azetidine-3-carbonitrile hydrochloride

These compounds share similar chemical structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the methoxy group in this compound makes it unique and can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

2613385-08-1

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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